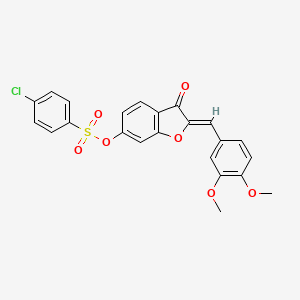

(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

CAS No.:

Cat. No.: VC16380621

Molecular Formula: C23H17ClO7S

Molecular Weight: 472.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H17ClO7S |

|---|---|

| Molecular Weight | 472.9 g/mol |

| IUPAC Name | [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |

| Standard InChI | InChI=1S/C23H17ClO7S/c1-28-19-10-3-14(11-21(19)29-2)12-22-23(25)18-9-6-16(13-20(18)30-22)31-32(26,27)17-7-4-15(24)5-8-17/h3-13H,1-2H3/b22-12- |

| Standard InChI Key | OKSGCVKDNRCOJJ-UUYOSTAYSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC |

Introduction

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic molecule that incorporates a benzofuran scaffold, a sulfonate group, and methoxy-substituted benzylidene functionality. Compounds of this nature are often synthesized for their potential biological and pharmacological activities, including anticancer and antimicrobial properties.

Structural Features

This compound consists of:

-

A benzofuran core: A fused heterocyclic structure comprising benzene and furan rings.

-

A benzylidene group: Substituted with two methoxy groups at the 3 and 4 positions.

-

A sulfonate moiety: Attached to the benzofuran ring via a chlorobenzene group.

The (2Z) configuration indicates the spatial arrangement of substituents around the double bond in the benzylidene group.

Synthesis

The synthesis of benzofuran derivatives typically involves:

-

Condensation reactions: For example, reacting substituted salicylaldehydes with ketones to form benzofuran cores.

-

Functionalization: Adding sulfonate groups through sulfonation reactions or coupling with chlorobenzenesulfonyl chloride.

-

Double-bond configuration control: Ensuring the (Z)-configuration through reaction conditions or selective catalysts.

Anticancer Potential

Benzofuran derivatives, especially those with halogen and methoxy substitutions, exhibit significant anticancer activity due to their ability to:

-

Interact with DNA or proteins via hydrogen bonding and hydrophobic interactions.

-

Induce apoptosis in cancer cells by targeting mitochondrial pathways.

For example, halogenated benzofurans have shown enhanced cytotoxicity against leukemia (K562) and cervical cancer (HeLa) cells with low IC50 values .

Applications

This compound is primarily investigated for its role in:

-

Drug discovery: As a lead compound for anticancer agents due to its selective cytotoxicity.

-

Antimicrobial agents: Potential use against resistant bacterial strains or fungal pathogens.

-

Biological probes: For studying enzyme or receptor interactions.

Research Findings

Recent studies on related benzofuran derivatives highlight:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume